molecular formula C8H11N3O2 B11732938 Methyl 3-(2-aminopyrimidin-5-yl)propanoate

Methyl 3-(2-aminopyrimidin-5-yl)propanoate

Cat. No.: B11732938
M. Wt: 181.19 g/mol
InChI Key: POBBUGOLXDUGDB-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminopyrimidin-5-yl)propanoate is a pyrimidine derivative characterized by a propanoate ester group linked to the 5-position of a 2-aminopyrimidine ring. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-(2-aminopyrimidin-5-yl)propanoate

InChI

InChI=1S/C8H11N3O2/c1-13-7(12)3-2-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

POBBUGOLXDUGDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=C(N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopyrimidin-5-yl)propanoate typically involves the reaction of 2-aminopyrimidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 3-(2-aminopyrimidin-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The amino group in the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their molecular features, and research insights:

Compound Name Molecular Formula Substituents Key Properties/Findings References
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₀FN₂O₂ Pyridine core; 5-fluoro, 3-propanoate Enhanced bioavailability due to fluorine's electron-withdrawing effects; discontinued in commercial catalogs .
Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate C₉H₁₃N₃O₃ Pyrimidine core; 4-hydroxy, 6-methyl Hydroxy group increases solubility; methyl enhances steric hindrance; used in nucleoside analog synthesis .
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid C₁₀H₁₄N₂O₂S Pyrimidine core; 4,6-dimethyl, 2-methylsulfanyl; carboxylic acid Sulfanyl group improves metabolic stability; carboxylic acid enhances ionic interactions .
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid C₁₄H₁₅N₃O₂ Pyrimidine core; 2-(2-methylphenyl); β-amino acid Aromatic substitution increases lipophilicity; β-amino acid moiety mimics natural substrates .
Methyl 2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-hydroxypropanoate C₁₀H₁₄ClN₃O₃ Pyrimidine core; 4-chloro, 6-dimethylamino; α-hydroxy ester Chloro group enables nucleophilic substitution; α-hydroxy ester influences stereochemistry .

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